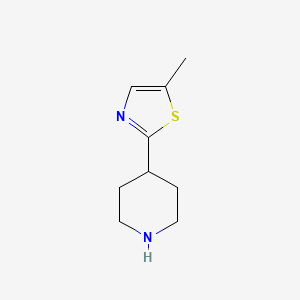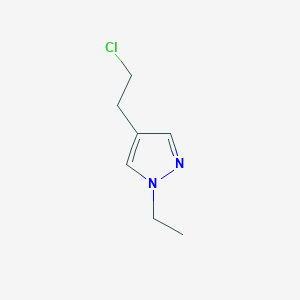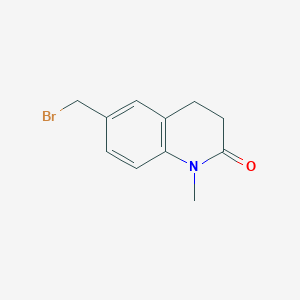
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (6-BrMTQ) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
- Summary of the Application : Bromomethylquinolines are useful building blocks in a wide array of chemical transformations . They have been used to access important quinoline scaffold derivatives .
- Methods of Application : The synthesis of these compounds generally involves the radical bromination of corresponding 2-methylquinolines with N-bromosuccinimide (NBS) . This reaction is known to proceed via a radical process promoted by initiators such as azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO) in refluxing CCl4 .
- Results or Outcomes : The reaction with NBS has suffered from both low yield and byproduct excess, because the desired monobromo product is always accompanied by the gem-dibromo byproduct, which has very close polarity to the monobromo product and cannot be easily separated by recrystallization or column chromatography .
- Summary of the Application : Bromopyrenes, a type of bromomethyl compound, have significance in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .
- Methods of Application : The synthesis of bromopyrenes involves the introduction of bromine in pyrene derivatives . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .
- Results or Outcomes : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
- Summary of the Application : Bromomethyl compounds have been used in the synthesis of block copolymers .
- Methods of Application : The synthesis of poly(styrene-b-methyl methacrylate) block copolymers was obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .
Chemical Intermediates
Materials Science
Polymer Science
Propriétés
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHPYSKIFRYLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
184636-25-7 | |
| Record name | 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



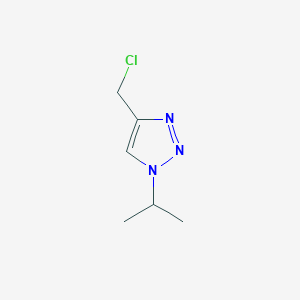
![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
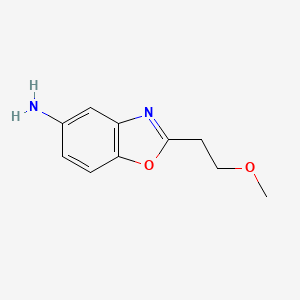
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
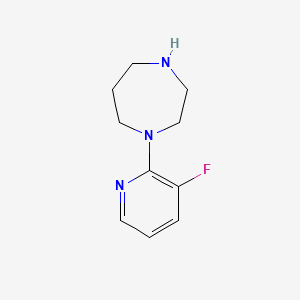
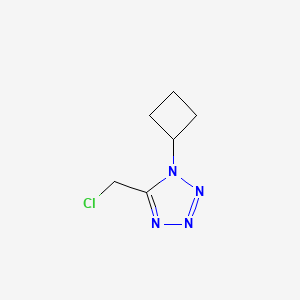
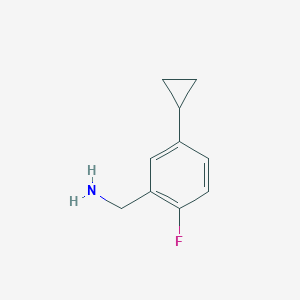
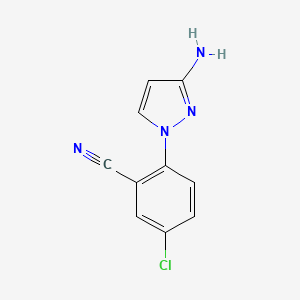
![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
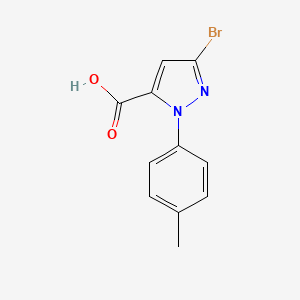
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
